

Congerin Expression in Tissues of the Conger Eel: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *congerin*

Cat. No.: *B1176178*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congerin, a β -galactoside-binding lectin (galectin) found in the conger eel (*Conger myriaster*), plays a significant role in the innate immune system of this species. It exists as two isotypes, **congerin I** and **congerin II**, which are primarily located in the skin mucus.[1][2] This technical guide provides a comprehensive overview of **congerin** expression in various tissues of the conger eel, detailing experimental methodologies for its detection and quantification. It also explores potential signaling pathways that may regulate its expression, offering valuable insights for researchers in immunology and drug development.

Data Presentation: Congerin Expression Across Tissues

The expression of **congerin** has been qualitatively and semi-quantitatively assessed in various tissues of the conger eel through immunohistochemistry and Northern blot analysis.[3][4] The following table summarizes the known distribution and relative expression levels of **congerin**.

Tissue	Expression Level	Method of Detection	Reference
Skin	+++	Immunohistochemistry , Northern Blot	[3] [4]
Stomach	++	Northern Blot	[4]
Buccal Cavity Wall	++	Immunohistochemistry	[3]
Pharynx	++	Immunohistochemistry	[3]
Gills	++	Immunohistochemistry	[3]
Esophagus	++	Immunohistochemistry	[3]
Peritoneal Fluid	+	Western Blot, Mass Spectrometry	[5]
Peritoneal Cells	+	Western Blot, Mass Spectrometry	[5]
Intestine	-	Immunohistochemistry	[3]
Liver	-	Immunohistochemistry	[3]
Kidney	-	Immunohistochemistry	[3]
Spleen	-	Immunohistochemistry	[3]
Ovary	-	Immunohistochemistry	[3]
Plasma	-	Agglutination Activity Assay	[3]

Note: Expression levels are represented semi-quantitatively: +++ (High), ++ (Moderate), + (Low), - (Not Detected).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **congerin** expression. The following sections provide protocols for key experimental techniques.

Immunohistochemistry (IHC) for Congerin Detection

This protocol is adapted from general immunohistochemistry procedures and the specific study on **congerin** localization.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

1. Tissue Preparation:

- Anesthetize the conger eel.[\[9\]](#)
- Collect tissue samples (e.g., skin, gills, esophagus, stomach).
- Fix the tissues in 4% paraformaldehyde in phosphate-buffered saline (PBS) at 4°C for 24 hours.
- Dehydrate the tissues through a graded series of ethanol (70%, 80%, 90%, 100%).
- Clear the tissues in xylene and embed in paraffin wax.
- Section the paraffin-embedded tissues at 5 µm thickness using a microtome.
- Mount the sections on glass slides.

2. Staining:

- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- Perform antigen retrieval by heating the slides in 10 mM citrate buffer (pH 6.0) at 95°C for 10 minutes.
- Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
- Block non-specific binding sites with 5% normal goat serum in PBS for 1 hour at room temperature.
- Incubate the sections with a polyclonal rabbit anti-**congerin** primary antibody overnight at 4°C. (The production of a specific antibody is a prerequisite).
- Wash the sections three times with PBS.
- Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
- Wash the sections three times with PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Develop the color with a diaminobenzidine (DAB) substrate kit.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the sections.

3. Visualization:

- Examine the sections under a light microscope. Brown staining indicates the presence of **congerin**.

Northern Blot Analysis for Congerin mRNA

This protocol is based on standard Northern blotting procedures and a study that detected **congerin** mRNA.[\[4\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

1. RNA Extraction:

- Collect fresh tissue samples and immediately freeze them in liquid nitrogen.
- Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.
- Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

2. Electrophoresis and Transfer:

- Separate 10-20 µg of total RNA on a 1.2% agarose gel containing formaldehyde.
- Transfer the separated RNA to a nylon membrane by capillary action overnight.
- Crosslink the RNA to the membrane using UV irradiation.

3. Hybridization:

- Prehybridize the membrane in a hybridization buffer (e.g., PerfectHyb™ Plus) for 1-2 hours at 68°C.
- Prepare a **congerin**-specific probe (cDNA or oligonucleotide) and label it with a radioactive (e.g., ³²P) or non-radioactive (e.g., DIG) marker.
- Add the labeled probe to the hybridization buffer and incubate overnight at 68°C.

4. Washing and Detection:

- Wash the membrane with low and high stringency buffers to remove the unbound probe.
- Detect the hybridized probe by autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).

Quantitative Real-Time PCR (qPCR) for Congerin Gene Expression

qPCR is a highly sensitive and quantitative method to measure gene expression.[\[13\]](#)[\[14\]](#)[\[15\]](#)
[\[16\]](#)

1. RNA Extraction and cDNA Synthesis:

- Extract high-quality total RNA from various conger eel tissues as described for Northern blotting.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Primer Design:

- Design qPCR primers specific for the **congerin** I and **congerin** II genes. Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and amplify a product of 100-200 base pairs.
- Also, design primers for a stable reference gene (e.g., β -actin, GAPDH) for normalization.

3. qPCR Reaction:

- Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers.
- Perform the reaction in a real-time PCR cycler with a typical program: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
- Include a melting curve analysis at the end to verify the specificity of the amplified product.

4. Data Analysis:

- Determine the cycle threshold (Ct) values for both the **congerin** genes and the reference gene in each sample.
- Calculate the relative expression of **congerin** using the $\Delta\Delta C_t$ method.

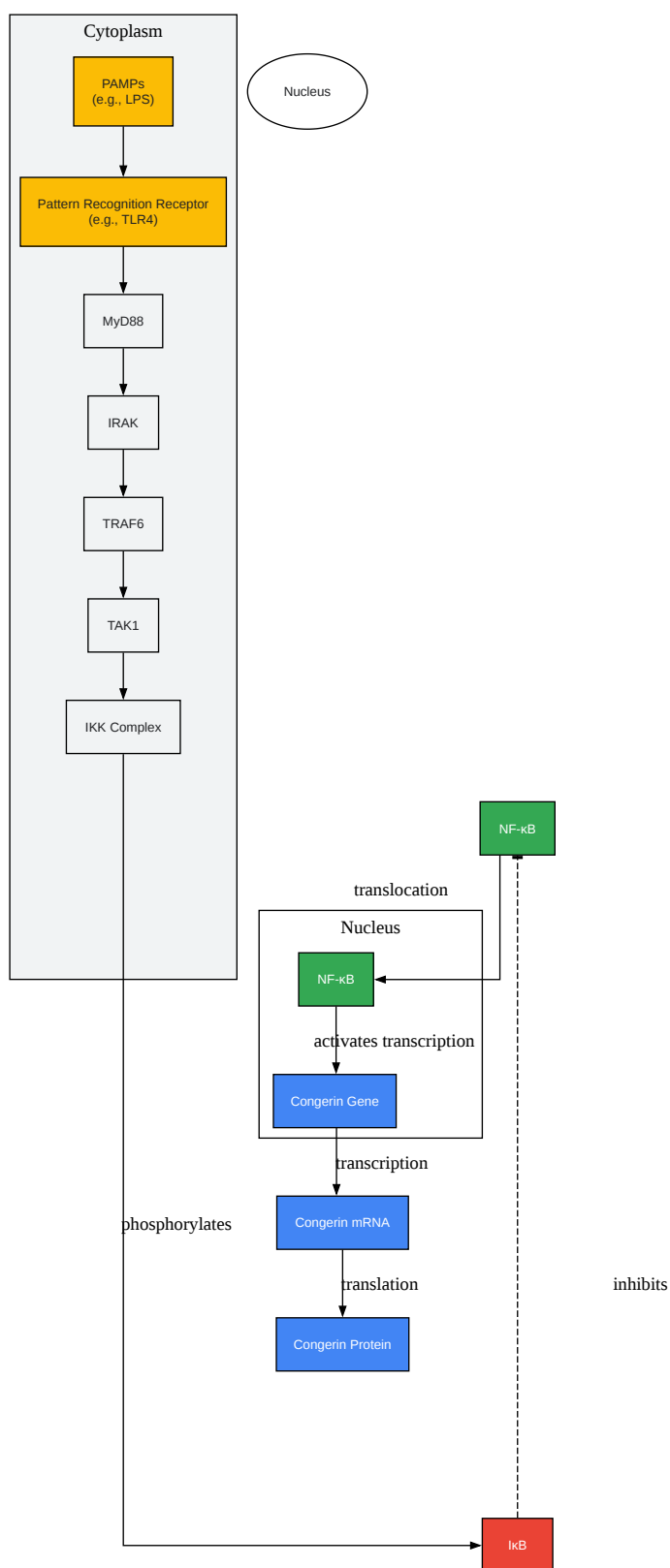
Signaling Pathways

The precise signaling pathways that regulate **congerin** expression in the conger eel have not been fully elucidated. However, based on studies of galectin regulation in other fish species, it is likely that its expression is controlled by pathways involved in the innate immune response.

[17][18][19] Pathogen-associated molecular patterns (PAMPs) from invading microbes are recognized by pattern recognition receptors (PRRs) on immune cells, triggering downstream signaling cascades that lead to the activation of transcription factors such as NF- κ B. These

transcription factors then bind to promoter regions of immune-related genes, including galectins, to induce their expression.

Below is a diagram illustrating a potential signaling pathway for the regulation of **congerin** expression.

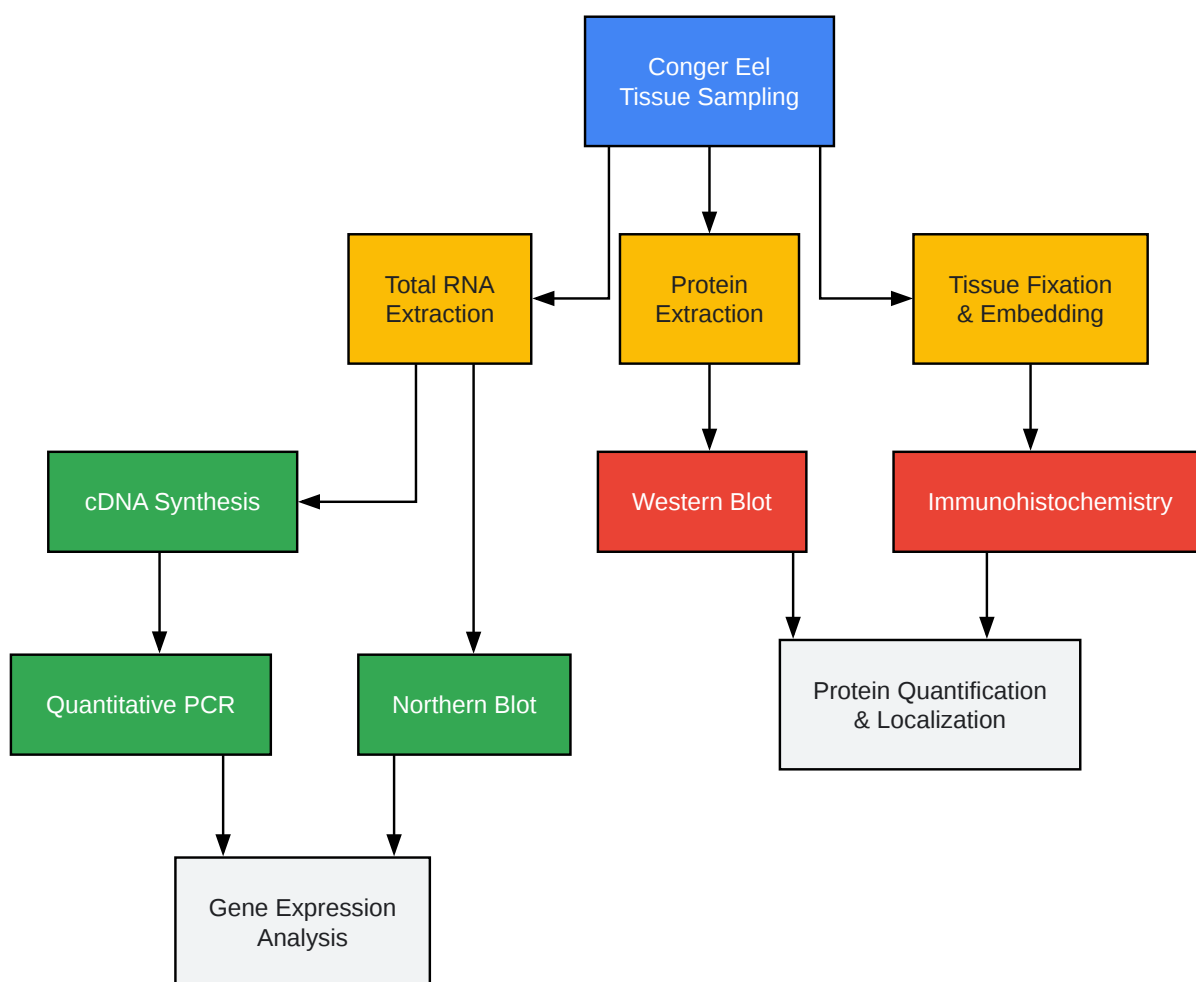


[Click to download full resolution via product page](#)

Caption: Putative signaling pathway for **congerin** expression regulation.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for investigating **congerin** expression, from tissue sampling to data analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for analyzing **congerin** expression.

Conclusion

This technical guide provides a foundational understanding of **congerin** expression in the conger eel. The summarized data on tissue distribution, detailed experimental protocols, and a proposed regulatory pathway offer a valuable resource for researchers. Further quantitative

studies are needed to precisely determine **congerin** expression levels in various tissues under different physiological and pathological conditions. Elucidating the specific signaling pathways that control **congerin** expression will provide deeper insights into its role in the innate immunity of the conger eel and may open avenues for novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mjosht.usim.edu.my [mjosht.usim.edu.my]
- 2. Epidermal mucus, a major determinant in fish health: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin containing cells in the skin and mucosal tissues in Japanese conger eel, *Conger myriaster*: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accelerated evolution in the protein-coding region of galectin cDNAs, congerin I and congerin II, from skin mucus of conger eel (*Conger myriaster*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galectins in the abdominal cavity of the conger eel *Conger myriaster* participate in the cellular encapsulation of parasitic nematodes by host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry-IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Immunohistochemistry - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Exploring Immunohistochemistry in Fish: Assessment of Antibody Reactivity by Western Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Full-length transcriptome analysis of male and female gonads in Japanese Eel (*Anguilla japonica*) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gladstone.org [gladstone.org]
- 11. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 12. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The use of reference gene selection programs to study the silvering transformation in a freshwater eel *Anguilla australis*: a cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Effect of Swimming on the Induction of Vitellogenin in Conger Eel (*Conger myriaster*) [frontiersin.org]
- 15. Highly Sensitive Duplex Quantitative PCR Assay for Simultaneous Detection of Two Japanese Eel Viruses, Anguillid Herpesvirus 1 and Japanese Eel Endothelial Cells-Infecting Virus | MDPI [mdpi.com]
- 16. Establishment and application of routine PCR and SYBR Green I real-time fluorescence quantitative PCR for detection of American eel adenovirus [en.china-fishery.cn]
- 17. Conserved chromatin regulators control the transcriptional immune response to intracellular pathogens in *Caenorhabditis elegans* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatin Remodeling and Transcriptional Control in Innate Immunity: Emergence of Akirin2 as a Novel Player - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene Regulatory Circuits in Innate and Adaptive Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Congerin Expression in Tissues of the Conger Eel: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176178#congerin-expression-in-different-tissues-of-conger-eel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com